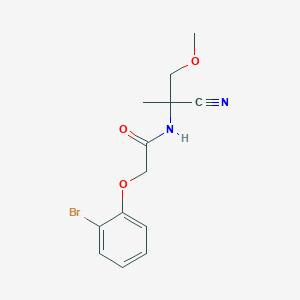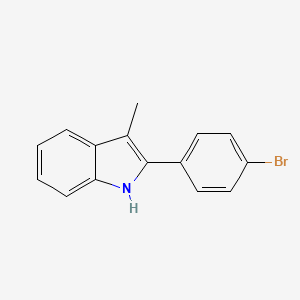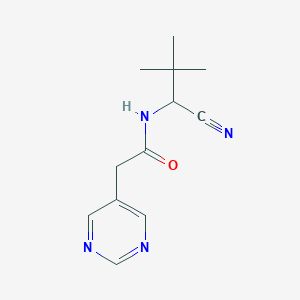
2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPA, and it is a derivative of the popular compound, acetaminophen. BPA is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. In
作用機序
BPA acts by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid molecules that play a key role in the regulation of inflammation and pain. By inhibiting the production of prostaglandins, BPA reduces inflammation and pain. BPA has also been shown to inhibit the activity of lipoxygenase enzymes, which are responsible for the production of leukotrienes. Leukotrienes are lipid molecules that play a key role in the regulation of inflammation and immune response. By inhibiting the production of leukotrienes, BPA reduces inflammation and immune response.
Biochemical and Physiological Effects:
BPA has been shown to have potent analgesic and anti-inflammatory effects. BPA has also been shown to have antipyretic effects, meaning it can reduce fever. Additionally, BPA has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
BPA has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. BPA is also stable under normal laboratory conditions, making it easy to handle and store. However, BPA has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in aqueous-based experiments. Additionally, BPA has not been extensively studied in vivo, which limits its potential applications in animal studies.
将来の方向性
There are several future directions for the study of BPA. One potential direction is to explore its potential use in the treatment of cancer. Further studies are needed to determine the efficacy of BPA in inhibiting the growth of cancer cells in vivo. Another potential direction is to explore its potential use in the treatment of neurological disorders. Further studies are needed to determine the efficacy of BPA in protecting neurons from damage caused by oxidative stress in vivo. Additionally, further studies are needed to determine the safety and toxicity of BPA in vivo, as well as its potential interactions with other drugs.
合成法
The synthesis of BPA involves the reaction between 2-bromophenol and N-(1-cyano-2-methoxy-1-methylethyl)acetamide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using column chromatography to obtain pure BPA.
科学的研究の応用
BPA has been studied for its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and toxicology. BPA has been shown to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation. BPA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, BPA has been studied for its potential use in the treatment of neurological disorders, as it has been shown to have neuroprotective effects.
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(2-cyano-1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c1-13(8-15,9-18-2)16-12(17)7-19-11-6-4-3-5-10(11)14/h3-6H,7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSALUKSGHRZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)COC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(1-cyano-2-methoxy-1-methylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2539110.png)




![ethyl 3-carbamoyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2539120.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2539122.png)
![2-hydroxy-N-(1-methoxypropan-2-yl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2539123.png)
![3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2539124.png)
![2-[1-[4-(Trifluoromethyl)phenyl]sulfonylazetidin-3-yl]triazole](/img/structure/B2539125.png)
![2-[3-(Cyclohexanecarbonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B2539126.png)

![2-Bromoindolo[3,2,1-jk]carbazole](/img/structure/B2539128.png)
